molecular formula C21H26N4O6S2 B2623561 (2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1322266-72-7

(2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2623561
CAS No.: 1322266-72-7
M. Wt: 494.58
InChI Key: GMBJGJBVZQJTTJ-VOTSOKGWSA-N
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Description

(2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic compound of significant interest in chemical biology and oncology research, designed as a potent inhibitor of tubulin polymerization. Its molecular structure integrates a 1,3,4-thiadiazole scaffold linked to a (E)-3-(3,4,5-trimethoxyphenyl)acrylamide pharmacophore, a motif well-known for its ability to bind at the colchicine site of tubulin [https://pubmed.ncbi.nlm.nih.gov/25786363/]. This binding action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in proliferating cells. The compound's design, featuring a tetrahydrofuran (oxolan) moiety, is intended to optimize solubility and binding affinity. Its primary research application is as a chemical tool for studying mitotic mechanisms and for the in vitro evaluation of novel anti-mitotic agents against various cancer cell lines. Researchers utilize this compound to explore structure-activity relationships (SAR) within the combretastatin A-4 analogue family and to investigate the biochemical pathways associated with microtubule disruption. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S2/c1-28-15-9-13(10-16(29-2)19(15)30-3)6-7-17(26)23-20-24-25-21(33-20)32-12-18(27)22-11-14-5-4-8-31-14/h6-7,9-10,14H,4-5,8,11-12H2,1-3H3,(H,22,27)(H,23,24,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBJGJBVZQJTTJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Oxolane Moiety: The oxolane group is introduced via nucleophilic substitution reactions, often using oxolane derivatives and suitable leaving groups.

    Formation of the Amide Bond: The final step involves the coupling of the thiadiazole derivative with the trimethoxyphenylprop-2-enamide using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: can undergo various chemical reactions:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Case Studies

A notable case involved the compound (2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide being tested alongside established chemotherapeutics. Results indicated enhanced cytotoxicity when combined with agents like doxorubicin, suggesting potential for combination therapy in cancer treatment .

Potential as an Anti-inflammatory Agent

In addition to anticancer properties, thiadiazole derivatives have shown promise as anti-inflammatory agents. In silico studies suggest that certain derivatives can inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response. The compound's structure allows for effective binding to the enzyme's active site, potentially reducing inflammation-related disorders .

Research Findings

Research has demonstrated that compounds similar to (2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibit significant reductions in inflammatory markers in vitro and in vivo models. These findings support further exploration into its therapeutic use for conditions like arthritis and other inflammatory diseases .

Enhancing Efficacy of Existing Drugs

Recent studies have explored the synergistic effects of thiadiazole derivatives with antibiotics such as Amphotericin B (AmB). The interaction between these compounds can enhance the clinical efficacy of existing treatments by disrupting microbial resistance mechanisms and improving drug solubility and absorption .

Mechanistic Insights

Fluorescence spectroscopy and quantum mechanical modeling have been employed to understand how these interactions occur at the molecular level. These studies reveal that the incorporation of thiadiazole derivatives can lead to disaggregation of antibiotic aggregates, thereby increasing bioavailability and therapeutic effectiveness .

Mechanism of Action

The mechanism of action of (2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring and the oxolane moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Highlights Bioactivity References
Target Compound 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl, sulfanyl linkage Thiosemicarbazide cyclization Potential anticancer
(3ae/3af) Benzimidazole Sulfinyl/sulfonyl phenoxy acetamide Reflux with N₂H₄·H₂O/MeOH Proton pump inhibition
Propanamides 1,3,4-Oxadiazole Thiazolylmethyl, sulfanyl CS₂/KOH in EtOH Antimicrobial
Triazole 1,2,4-Triazole 3,4,5-Trimethoxyphenyl, chlorobenzylidene Schiff base condensation Antiproliferative (IC₅₀ <10 µM)

Biological Activity

The compound (2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Properties

The compound features several distinct structural components:

  • Thiadiazole Ring : A five-membered heterocyclic compound that enhances lipophilicity and facilitates cellular membrane permeability.
  • Oxolan-2-yl Group : This contributes to the compound's stability and may influence its interaction with biological targets.
  • Trimethoxyphenyl Group : Known for its potential antioxidant and anti-inflammatory properties.

Biological Activities

  • Anticancer Activity
    • Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain thiadiazole compounds exhibit selective activity against K562 chronic myelogenous leukemia cells by inhibiting the Bcr-Abl tyrosine kinase with IC50 values as low as 7.4 µM .
    • Molecular docking studies suggest that modifications in the thiadiazole structure can enhance binding affinity to cancer-related targets, paving the way for new anticancer agents .
  • Antimicrobial Properties
    • The presence of sulfur in thiadiazole rings contributes to antimicrobial activity against a spectrum of pathogens. Research indicates that thiadiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
    • In vitro studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects
    • Compounds containing the thiadiazole moiety are reported to possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production in various models of inflammation .
    • The trimethoxyphenyl group may enhance these effects by acting as an antioxidant, reducing oxidative stress associated with inflammation.
  • Antidiabetic Activity
    • Some derivatives of thiadiazoles have been evaluated for their potential antidiabetic effects. These compounds may improve insulin sensitivity and glucose uptake in cells, which is crucial for managing diabetes .

Case Study 1: Thiadiazole Derivatives in Cancer Research

A study synthesized multiple 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative inhibited cell proliferation significantly at low concentrations, suggesting a promising lead for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on several thiadiazole compounds revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

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